1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol
Overview
Description
1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol typically involves multiple steps:
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the phenyl ring.
Phenoxypropanolamine Formation: The formation of the phenoxypropanolamine structure through a series of reactions involving diethylamine and propanol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems, including its potential as a neurotransmitter or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of cardiovascular diseases or neurological disorders.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a different substitution pattern on the phenyl ring.
1-(Diethylamino)-3-(5-nitro-2-methylphenoxy)propan-2-ol: Similar structure with a methyl group instead of a pyrrolidine ring.
Uniqueness
1-(Diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol is unique due to the presence of the pyrrolidine ring, which may confer distinct pharmacological properties compared to other phenoxypropanolamines. This structural feature could influence its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
1-(diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-3-18(4-2)12-15(21)13-24-17-11-14(20(22)23)7-8-16(17)19-9-5-6-10-19/h7-8,11,15,21H,3-6,9-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPJQQZDQZYLDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333523 | |
Record name | ST50993707 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4953-36-0 | |
Record name | ST50993707 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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